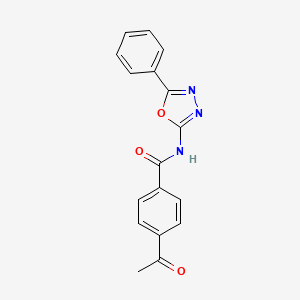

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

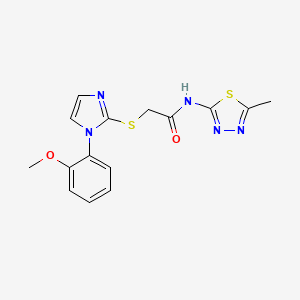

The compound “4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole is a five-membered ring that contains two carbons, one oxygen atom, and two nitrogen atoms . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles is typically achieved by the condensation of appropriately substituted derivatives under reflux in the presence of a base . For example, 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were synthesized by the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of the ring is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse and depend on the specific substituents present on the ring. For instance, bromine-containing oxadiazoles can be substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles, including “4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, are influenced by their molecular structure. Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Aplicaciones Científicas De Investigación

Nematocidal Activity

Nematodes, such as Meloidogyne incognita, pose a significant threat to crop plants. The synthesized 1,2,4-oxadiazole derivatives exhibited moderate nematocidal activity against M. incognita. This finding suggests their potential use as low-risk chemical pesticides to protect crops from nematode infestations .

Anti-Fungal Activity

The same derivatives also demonstrated anti-fungal properties against Rhizoctonia solani. Given the persistent threat of fungal diseases to global agriculture, these compounds could serve as effective fungicides .

Antibacterial Effects on Xanthomonas

Several compounds (5m, 5r, 5u, 5v, 5x, and 5y) exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo). Their potency surpassed that of existing chemicals like bismerthiazol and thiodiazole copper. Compound 5v also exerted moderate antibacterial effects against rice bacterial leaf blight .

Antibacterial Ability Against Xanthomonas oryzicola (Xoc)

Compounds 5p, 5u, and 5v displayed excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc). Their efficacy outperformed the standard chemicals BMT and TDC .

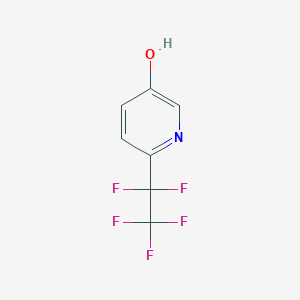

Alternative Templates for Novel Antibacterial Agents

Compounds 5u and 5v, containing a trifluoromethyl pyridine moiety, stood out as potential alternative templates for discovering novel antibacterial agents. Their excellent antibacterial activity against Xoo and Xoc suggests their utility in combating bacterial diseases in crops .

Crop Protection and Food Security

Given the economic losses caused by plant diseases, including bacterial blights and nematode infections, the development of effective chemical agents like 1,2,4-oxadiazole derivatives is crucial for crop protection and global food security .

Mecanismo De Acción

Target of Action

The compound “4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of the 1,3,4-oxadiazole nucleus . The 1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are known to target various enzymes including thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .

Mode of Action

The compound interacts non-covalently with its targets, blocking their activity . For instance, it can inhibit the activity of enzymes like thymidylate synthase, which is involved in DNA synthesis, and HDAC, which is involved in gene expression . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting thymidylate synthase, it can disrupt the synthesis of DNA, thereby inhibiting the proliferation of cancer cells . By inhibiting HDAC, it can alter gene expression, potentially leading to the death of cancer cells .

Pharmacokinetics

Some 1,3,4-oxadiazole derivatives have demonstrated good plasma exposure and partial blood-brain barrier penetration , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation. By targeting key enzymes involved in cell proliferation and survival, it can induce the death of cancer cells . Some 1,3,4-oxadiazole derivatives have shown significant antitumor activity .

Safety and Hazards

Propiedades

IUPAC Name |

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-11(21)12-7-9-13(10-8-12)15(22)18-17-20-19-16(23-17)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXZAVCDTGLIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)